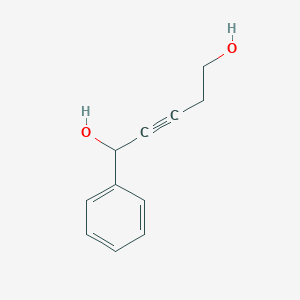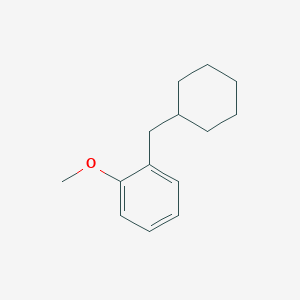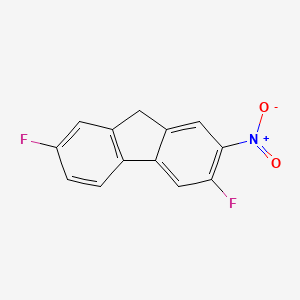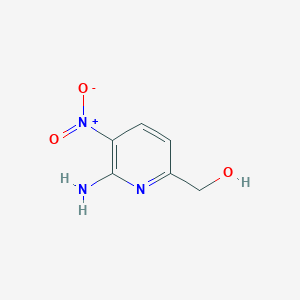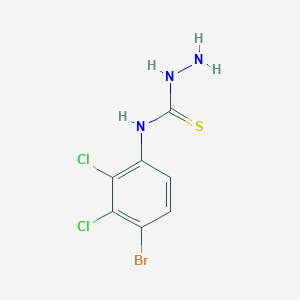
1-(4-Chlorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H10ClF3NO It is characterized by the presence of a pyrrolidinone ring substituted with a 4-chlorophenyl group and a trifluoromethyl group
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with trifluoromethylamine to form an intermediate, which is then cyclized to produce the desired pyrrolidinone derivative. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)pyrrolidin-2-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(4-Trifluoromethylphenyl)pyrrolidin-2-one: Lacks the chlorine atom, which may affect its reactivity and interactions with biological targets.
1-(4-Chlorophenyl)-2-pyrrolidinone: Similar structure but without the trifluoromethyl group, leading to different applications and properties.
The uniqueness of this compound lies in the presence of both the 4-chlorophenyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C11H9ClF3NO |
|---|---|
Poids moléculaire |
263.64 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H9ClF3NO/c12-7-1-3-8(4-2-7)16-9(11(13,14)15)5-6-10(16)17/h1-4,9H,5-6H2 |
Clé InChI |
GDTPGPMSZYBRCR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1C(F)(F)F)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


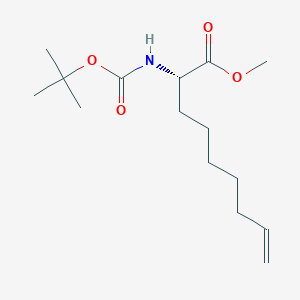
![(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)
